Methyl 3-dodecylbenzenesulfonate
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Overview
Description
Methyl 3-dodecylbenzenesulfonate: is an organic compound with the molecular formula C19H32O3S. It is a type of anionic surfactant, commonly used in various industrial and research applications due to its surface-active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene followed by esterification with methanol. The reaction involves the following steps:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to form dodecylbenzenesulfonic acid.
Esterification: The resulting dodecylbenzenesulfonic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The key steps include:
Continuous Sulfonation: Using a continuous reactor, dodecylbenzene is sulfonated with sulfur trioxide.
Neutralization and Esterification: The sulfonic acid is neutralized and then esterified with methanol under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of methyl 3-dodecylbenzenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is exploited in applications such as cell lysis and emulsification. The molecular targets include lipid bilayers and hydrophobic interfaces .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but different counterion.
Dodecylbenzenesulfonic acid: The acid form of the compound, used in similar applications.
Sodium dodecyl sulfate: A widely used surfactant with a similar structure but different functional group.
Uniqueness: Methyl 3-dodecylbenzenesulfonate is unique due to its methyl ester group, which imparts different solubility and reactivity characteristics compared to its sodium salt or acid counterparts. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C19H32O3S |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22-2/h13,15-17H,3-12,14H2,1-2H3 |
InChI Key |
HMJRGUBSKWKEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)OC |
Origin of Product |
United States |
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